Dihydrouridine

Descripción

Historical Context of 5,6-Dihydrouridine Discovery and Characterization

The journey to understanding 5,6-dihydrouridine began with the chemical synthesis of its nucleobase, 5,6-dihydrouracil, in 1896. nih.gov However, its biological relevance was not uncovered until 1952, when it was first isolated from beef spleen. nih.gov A pivotal moment in the history of this compound came in 1965, when it was identified as a naturally occurring component of yeast transfer RNA (tRNA), specifically in tRNAAla. nih.govfrontiersin.org This discovery was part of the groundbreaking work that elucidated the first complete structure of a ribonucleic acid. nih.gov

Despite its early detection in tRNA, the enzymatic machinery responsible for its synthesis remained elusive for nearly four decades. nih.gov It wasn't until 2002 that the first dihydrouridine synthase (Dus), named Dus1, was identified in Saccharomyces cerevisiae by Phizicky and colleagues. nih.gov This discovery, facilitated by a dihydrouridylation assay using a collection of GST-ORF fusion proteins, opened the door to identifying a family of related enzymes. nih.gov Subsequent research has led to the characterization of Dus enzymes in various organisms, including Escherichia coli and humans, and has expanded our understanding of how this modification is introduced into RNA. pnas.org The identification of 5,6-dihydrouridine in normal human urine in 1989 further highlighted its presence in mammalian systems. nih.gov

Ubiquity and Conservation of 5,6-Dihydrouridine Across Domains of Life (Bacteria, Eukaryotes, Archaea, Viruses)

5,6-dihydrouridine (D) is a highly conserved and ubiquitous modified nucleoside found in the tRNAs of all domains of life: Bacteria, Eukaryotes, and some Archaea. pnas.orgpnas.orgmedchemexpress.com It is one of the most common modifications in tRNA, second only to pseudouridine. tandfonline.com The modification is most famously located in the "D-loop" of tRNA, a region named after this compound. pnas.orgtandfonline.com

In Eukaryotes , with the exception of tRNAselenocysteine, all tRNA species have been found to contain at least one this compound. tandfonline.com It is present in both cytoplasmic and mitochondrial tRNAs (mt-tRNAs). tandfonline.com For instance, at least three mammalian mt-tRNAs are known to be dihydrouridylated. tandfonline.com

In Bacteria , all canonical this compound residues (D16, D17, D20, D20a, D20b) are found. tandfonline.com A unique feature in the bacterial domain is the presence of a this compound modification on the 23S ribosomal RNA (rRNA) in both Gram-negative and Gram-positive bacteria. tandfonline.comnih.gov

While common in Bacteria and Eukaryota, this compound is less frequent in Archaea . pnas.orgmedchemexpress.comnih.gov Its presence has also been noted in the tRNA sequences of various viruses . tandfonline.com Recent studies have expanded the known landscape of this compound, revealing its presence in other types of RNA molecules, including messenger RNA (mRNA) and some long non-coding RNAs in yeast and human cells, suggesting a broader role beyond tRNA. oup.com

| Domain of Life | Presence and Key Locations | Notable Examples |

|---|---|---|

| Eukaryotes | Highly abundant in cytoplasmic and mitochondrial tRNAs, also found in mRNA and lncRNAs. tandfonline.comoup.com | Present in all human tRNA species except tRNAselenocysteine. tandfonline.com |

| Bacteria | Common in tRNA at canonical positions. Also present in 23S rRNA. tandfonline.comnih.gov | Found in E. coli and B. subtilis tRNAs and 23S rRNA. tandfonline.com |

| Archaea | Present in some tRNAs, but less common than in Bacteria and Eukaryotes. pnas.orgmedchemexpress.comnih.gov | Identified in the tRNAs of certain archaeal species. |

| Viruses | Found in tRNA sequences of various viral species. tandfonline.com | Analysis of viral tRNA sequences reveals the presence of this compound. tandfonline.com |

Classification as a Post-Transcriptional RNA Modification

5,6-dihydrouridine is classified as a post-transcriptional RNA modification, meaning it is chemically altered after the RNA molecule has been synthesized from a DNA template. tandfonline.comnih.govanr.fr This modification is not encoded in the genome itself but is introduced enzymatically into the RNA chain. anr.fr

The formation of 5,6-dihydrouridine involves the reduction of a uridine (B1682114) (U) residue. nih.govnih.gov This reaction is catalyzed by a conserved family of enzymes known as this compound synthases (Dus). pnas.orgoup.com These enzymes utilize a cofactor, typically flavin mononucleotide (FMN), which is first reduced by NADPH. oup.com The reduced FMN then donates a hydride to the C6 of the uridine base, saturating the C5-C6 double bond. oup.com The process is highly specific, with different Dus enzymes targeting specific uridine positions within the tRNA molecule. oup.com Interestingly, it has been demonstrated that the same Dus enzyme that "writes" the this compound mark can also "erase" it by converting it back to uridine, a process dependent on the intracellular ratio of NADPH/NADP+. anr.fr

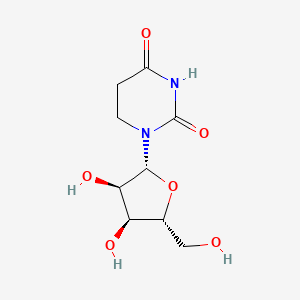

Overview of 5,6-Dihydrouridine's Distinct Structural Features and Conformational Impact on Nucleic Acids

The conversion of uridine to 5,6-dihydrouridine introduces significant and unique structural changes to the nucleoside. nih.govtandfonline.com The primary alteration is the reduction of the C5-C6 double bond in the pyrimidine (B1678525) ring, resulting in a saturated, non-aromatic, and non-planar nucleobase. nih.govwikipedia.org This change has profound consequences for the local structure and flexibility of the RNA molecule.

Key structural features and their conformational impact include:

Non-Planar Ring: Unlike the flat, aromatic ring of uridine, the 5,6-dihydrouracil base is puckered. nih.gov This non-planar structure disrupts the stacking interactions that are crucial for stabilizing helical regions in RNA. wikipedia.org

Increased Flexibility: The lack of a rigid ring structure and the disruption of base stacking impart significant local flexibility to the RNA backbone. anr.frwikipedia.org This increased conformational freedom is thought to be a key aspect of its function, particularly within the D-loop of tRNA.

Influence on Ribose Pucker: The presence of 5,6-dihydrouridine influences the conformation of the attached ribose sugar. It tends to favor a C2'-endo pucker, which is more characteristic of B-form DNA, rather than the C3'-endo pucker typically found in A-form RNA helices. This shift further contributes to the local structural perturbation.

| Structural Feature | Description | Conformational Impact on Nucleic Acids |

|---|---|---|

| Saturated Pyrimidine Ring | The C5-C6 double bond of uridine is reduced to a single bond. nih.govwikipedia.org | Results in a non-aromatic and non-planar nucleobase. nih.govwikipedia.org |

| Non-Planar Nucleobase | The 5,6-dihydrouracil ring is puckered, unlike the flat uridine ring. nih.gov | Disrupts base-stacking interactions within RNA helices. wikipedia.org |

| Ribose Pucker Preference | Favors a C2'-endo conformation of the ribose sugar. | Alters the local backbone geometry, contributing to structural flexibility. |

| Enhanced Flexibility | The combination of features increases the rotational freedom of the phosphodiester backbone. anr.fr | Creates flexible regions in RNA, acting as molecular hinges for tertiary structure formation. oup.com |

Structure

3D Structure

Propiedades

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h4,6-8,12,14-15H,1-3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTBLXKRQACLCR-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021329 | |

| Record name | 3,4,5,6-Tetrahydrouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5,6-Dihydrouridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5627-05-4, 18771-50-1 | |

| Record name | Dihydrouridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5627-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dihydrouridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005627054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5,6-Tetrahydrouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Dihydrouridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D5FR359JO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5,6-Dihydrouridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Enzymology of 5,6 Dihydrouridine Biosynthesis

Dihydrouridine Synthases (Dus) Family of Enzymes

This compound synthases (Dus) are a large family of flavoenzymes responsible for the reduction of specific uridine (B1682114) residues within tRNA molecules to form 5,6-dihydrouridine. oup.comnih.gov This modification, found in all three domains of life—bacteria, eukaryotes, and some archaea—underscores its fundamental biological importance. pnas.orgnih.gov The Dus enzyme family is characterized by its ability to catalyze the saturation of the C5-C6 double bond of the uracil (B121893) base. nih.gov Prokaryotes typically possess three distinct Dus enzymes (DusA, DusB, and DusC), while eukaryotes have four (Dus1, Dus2, Dus3, and Dus4). oup.comnih.gov A single, distinct class of Dus is observed in archaea. college-de-france.frresearchgate.net

Flavin-Dependent Nature of Dus Enzymes (FMN and NADPH/NADH Cofactor Requirements)

The catalytic activity of this compound synthases is intrinsically linked to their identity as flavin-dependent enzymes. pnas.orgnih.gov They utilize flavin mononucleotide (FMN) as a redox cofactor to facilitate the reduction of uridine. pnas.orgrcsb.orgnih.gov The catalytic cycle is initiated by the binding of a reducing agent, typically NADPH or in some cases NADH, to the enzyme. pnas.orgcollege-de-france.frpnas.org This leads to the transfer of a hydride from the nicotinamide (B372718) cofactor to the FMN, resulting in a reduced flavin hydroquinone (B1673460) (FMNH-). tandfonline.comresearchgate.net Once the flavin is reduced, the oxidized NADP+ or NAD+ dissociates, and the reduced enzyme is then primed to bind its tRNA substrate and carry out the uridine reduction. tandfonline.com While most characterized Dus enzymes utilize FMN and NADPH, a unique ribosomal RNA this compound synthase, RdsA, has been identified in E. coli that is dependent on FAD and NADH. pnas.orgnih.gov

Catalytic Mechanism of Uridine Reduction to 5,6-Dihydrouridine

The reduction of uridine to 5,6-dihydrouridine by Dus enzymes proceeds through a well-defined catalytic cycle involving both reductive and oxidative half-reactions. nih.govnih.gov The process begins with the reductive half-reaction where the enzyme-bound FMN is reduced by NADPH. nih.govtandfonline.com This is followed by the oxidative half-reaction, which commences with the binding of the tRNA substrate. nih.gov

A key feature of the catalytic mechanism is the role of a conserved cysteine residue within the active site. pnas.orgnih.gov This cysteine is believed to act as a nucleophile, forming a transient covalent adduct with the C6 of the target uridine. pnas.org This facilitates the transfer of a hydride from the reduced FMN (FMNH-) to the C5 of the uracil ring. oup.com Subsequently, a proton is transferred to the enolate intermediate, likely from the active site cysteine, leading to the formation of the 5,6-dihydrouracil ring. nih.gov The reaction is reversible, as demonstrated by the oxidation of this compound back to uridine. nih.govnih.gov

The efficiency of this process can be significantly influenced by the modification status of the tRNA substrate. Studies with yeast Dus2 have shown a dramatic rate enhancement when using fully modified tRNA compared to in vitro transcribed, unmodified tRNA, suggesting that this compound formation is a later step in tRNA maturation. nih.govnih.gov

Structural Characterization of Dus Enzymes and tRNA-Dus Complexes

The three-dimensional architecture of Dus enzymes and their complexes with tRNA provides crucial insights into their function and specificity. These enzymes generally adopt a canonical fold consisting of an N-terminal TIM-barrel catalytic domain and a C-terminal helical domain. oup.commdpi.com The active site, which houses the FMN cofactor, is located within a positively charged groove at the center of the N-terminal domain. nih.govtandfonline.com

The crystal structure of this compound synthase from Thermus thermophilus (TthDus), both alone and in complex with tRNA, has been instrumental in elucidating the structural basis of tRNA recognition and catalysis. pnas.orgnih.govnih.gov These structures reveal that TthDus interacts extensively with the D-arm of the tRNA and recognizes the "elbow" region formed by the interaction between the T-loop and the D-loop. pnas.orgnih.gov Upon binding, the target uridine (U20) is flipped out from the D-loop and inserted deep into the enzyme's active site. pnas.org

The structure of TthDus in complex with a tRNA fragment at a high resolution of 1.95 Å has provided a detailed view of the active site. pnas.org This structure shows the target uridine stacked parallel to the isoalloxazine ring of the FMN cofactor. pnas.org

The active site of Dus enzymes is lined with highly conserved residues that play critical roles in cofactor binding, substrate recognition, and catalysis. In E. coli DusB, for example, Gln70 and Lys139 form hydrogen bonds with the FMN cofactor, stabilizing the reduced FMNH- intermediate. oup.com A strictly conserved asparagine (Asn90 in TthDus) interacts with the C4 carbonyl of the target uracil, while another polar residue (Arg178 in TthDus) interacts with the C2 carbonyl. oup.compnas.org

The recognition of the correct uridine within the tRNA substrate is a remarkable feat of molecular specificity. Different Dus subfamilies achieve this by binding the tRNA molecule in dramatically different orientations. researchgate.netpnas.orgnih.gov For instance, the U16-specific E. coli DusC binds its tRNA substrate in an almost reverse orientation compared to the U20-specific TthDus, a rotation of approximately 160 degrees. researchgate.netpnas.orgnih.gov This reorientation is guided by subfamily-specific "binding signatures"—clusters of amino acids on the enzyme surface—and the shape of the positively charged tRNA-binding interface. researchgate.netnih.gov

Crystal Structures (e.g., Thermus thermophilus Dus)

Phylogenetic Analysis and Classification of Dus Enzymes (Prokaryotic, Eukaryotic, Archaeal Dus Subfamilies)

Phylogenetic analyses have classified the Dus enzyme family into eight distinct subfamilies: DusA, DusB, and DusC are found in prokaryotes; Dus1, Dus2, Dus3, and Dus4 are present in eukaryotes; and a single, unique subfamily exists in archaea. college-de-france.frresearchgate.netnih.gov It is proposed that these subfamilies arose from gene duplication events of an ancestral dus gene. nih.govcollege-de-france.fr

Within the prokaryotic domain, DusB is considered the ancestral enzyme, with DusA and DusC likely evolving from dusB duplications. oup.comnih.govresearchgate.net In eukaryotes, Dus3 is thought to be the ancestral enzyme from which the other eukaryotic Dus enzymes evolved. researchgate.netnih.gov The distribution of these subfamilies varies across different organisms. For example, Escherichia coli has DusA, DusB, and DusC, while Saccharomyces cerevisiae possesses Dus1, Dus2, Dus3, and Dus4. nih.govpnas.org This evolutionary diversification has allowed for the specific modification of different uridine positions within the tRNA structure. mdpi.comnih.gov

| Dus Subfamily | Domain of Life | Known Target Uridine(s) | Example Organism |

| DusA | Prokaryotic | U20, U20a | Escherichia coli, Thermus thermophilus |

| DusB | Prokaryotic | U17 | Escherichia coli |

| DusC | Prokaryotic | U16 | Escherichia coli |

| Dus1 | Eukaryotic | U16, U17 | Saccharomyces cerevisiae |

| Dus2 | Eukaryotic | U20 | Saccharomyces cerevisiae, Human |

| Dus3 | Eukaryotic | U47 | Saccharomyces cerevisiae |

| Dus4 | Eukaryotic | U20a, U20b | Saccharomyces cerevisiae |

| Archaeal Dus | Archaeal | - | Various Archaea |

| This table provides a summary of the major Dus enzyme subfamilies, their distribution, and known specificities. oup.comnih.govmdpi.comnih.gov |

Site Specificity of Dus Isozymes (e.g., Saccharomyces cerevisiae Dus1-4, E. coli, B. subtilis DusB1/B2)

Dus isozymes exhibit remarkable site specificity, targeting specific uridine residues within the tRNA structure. This specificity ensures the precise placement of this compound, which is crucial for tRNA structure and function.

In the budding yeast Saccharomyces cerevisiae , four distinct Dus enzymes are responsible for modifying specific uridine positions. tandfonline.compnas.org Dus1p modifies uridines at positions 16 and 17, Dus2p acts on position 20, Dus3p targets position 47 in the variable loop, and Dus4p is responsible for the dihydrouridylation of positions 20a and 20b. tandfonline.compnas.org

In Escherichia coli , three Dus enzymes have been identified with non-overlapping catalytic functions. kek.jpoup.com DusA is responsible for the formation of this compound at positions 20 and 20a. oup.com DusB specifically targets uridine at position 17, while DusC acts on position 16. oup.com

In Bacillus subtilis , two FMN-dependent Dus homologs, DusB1 and DusB2, are responsible for all this compound modifications in tRNAs. oup.comnih.govdntb.gov.ua DusB1 is a multisite enzyme, capable of introducing this compound at positions 17, 20, 20a, and 47. oup.comnih.govdntb.gov.ua In contrast, DusB2 specifically catalyzes the formation of this compound at positions 20 and 20a. oup.comnih.govdntb.gov.ua

| Organism | Dus Isozyme | Target Site(s) |

| Saccharomyces cerevisiae | Dus1p | U16, U17 |

| Dus2p | U20 | |

| Dus3p | U47 | |

| Dus4p | U20a, U20b | |

| Escherichia coli | DusA | U20, U20a |

| DusB | U17 | |

| DusC | U16 | |

| Bacillus subtilis | DusB1 | U17, U20, U20a, U47 |

| DusB2 | U20, U20a |

Functional Redundancy in this compound Biosynthetic Pathways

While Dus enzymes often exhibit strict specificity, instances of functional redundancy have been observed, particularly in prokaryotes. This redundancy can provide robustness to the tRNA modification system.

A notable example of functional redundancy is found in Bacillus subtilis. oup.comnih.gov Both DusB1 and DusB2 can catalyze the formation of this compound at positions 20 and 20a. oup.comnih.govdntb.gov.ua However, studies have shown that DusB2 has a higher dihydrouridylation efficiency for these sites compared to DusB1. oup.comdntb.gov.ua Interestingly, when DusB2 is overexpressed in vivo, it can function like DusB1, compensating for its absence. oup.comnih.govdntb.gov.ua This functional overlap impacts the majority of tRNAs in the organism and highlights the significance of this redundancy for bacterial growth and adaptation, especially at suboptimal temperatures. oup.comnih.gov In contrast, the three Dus enzymes in E. coli are reported to modify non-overlapping sets of uridine residues, suggesting a lack of redundancy in this organism. researchgate.net

Regulation of Dus Enzyme Activity

The activity of this compound synthases is not constitutive but is regulated by various cellular factors, including the presence of other tRNA modifications and the cellular redox state.

The catalytic activity of certain Dus enzymes is dependent on the prior modification of the tRNA substrate. This suggests that dihydrouridylation is often a later step in the tRNA maturation process. For instance, the yeast Saccharomyces cerevisiae Dus2p requires the presence of other modifications on the tRNA molecule for its activity. nih.govoup.com Similarly, in the thermophilic bacterium Thermus thermophilus, the DusA enzyme, which synthesizes D20 and D20a, requires the stabilization of the L-shaped tRNA structure by other modified nucleosides to function efficiently at high temperatures. frontiersin.org These prior modifications are thought to ensure the correct folding of the tRNA, particularly the "elbow" region formed by the interaction of the D-loop and T-loop, which is a key recognition site for Dus enzymes. pnas.org Dus enzymes preferentially recognize these correctly folded, modified tRNAs over unmodified transcripts. pnas.org

The synthesis of this compound is a redox-dependent reaction that relies on NADPH. researchgate.netoup.com Consequently, the intracellular redox state can significantly influence Dus enzyme activity. In E. coli, exposure to the oxidizing agent paraquat, which depletes cellular NADPH levels, revealed differential sensitivities among the three Dus enzymes. researchgate.netoup.comresearchgate.net

Distribution and Functional Implications of 5,6 Dihydrouridine in Rna

5,6-Dihydrouridine in Transfer RNA (tRNA)

5,6-Dihydrouridine (D), a post-transcriptionally modified nucleoside, is a common feature in the transfer RNA (tRNA) of bacteria, eukaryotes, and some archaea. pnas.orgmolnova.compnas.orgglpbio.com Its formation involves the enzymatic reduction of the C5-C6 double bond of uridine (B1682114), a reaction catalyzed by dihydrouridine synthases (Dus). pnas.orgpnas.orgnih.gov This modification is most notably found in the D-loop of tRNAs, from which the loop derives its name. pnas.orgpnas.org

The distribution of 5,6-dihydrouridine is highly conserved, predominantly occurring within specific regions of the tRNA molecule. It is frequently identified at multiple positions within the D-loop, including sites 16, 17, 20a, and 20b. molnova.comglpbio.commedchemexpress.comclinisciences.com Additionally, this compound is also found at position 47 in the variable loop. molnova.comglpbio.commedchemexpress.comclinisciences.com The presence of this compound in these loops is critical for establishing the secondary and tertiary structure of tRNA. nih.govmdpi.com For instance, in human tRNALys3, the modification of uridine to this compound at positions 20 (D-loop) and 47 (variable loop) creates a wider groove, facilitating the docking of the N-terminal domain of human lysyl-tRNA synthetase. biorxiv.org

Table 1: Common Positions of 5,6-Dihydrouridine in tRNA

| tRNA Region | Position |

|---|---|

| D-loop | 16 |

| D-loop | 17 |

| D-loop | 20a |

| D-loop | 20b |

This table summarizes the conserved locations of 5,6-dihydrouridine within the D-loop and variable loop of tRNA molecules. molnova.comglpbio.commedchemexpress.comclinisciences.com

Standard A-form RNA helices are characterized by a C3'-endo sugar pucker. researchgate.net However, the presence of 5,6-dihydrouridine significantly destabilizes this conformation. pnas.orgresearchgate.netoup.com This destabilization is partly due to the loss of a bonding interaction between the ribose oxygen (O4') and the C5=C6 double bond, an interaction that favors the C3'-endo pucker in uridine. oup.com The absence of this double bond in this compound disfavors the C3'-endo conformation. oup.com Steric hindrance between the methylene (B1212753) protons at C6 and the ribose moiety further contributes to this destabilization. oup.com

As a consequence of destabilizing the C3'-endo form, 5,6-dihydrouridine actively promotes a C2'-endo sugar conformation. nih.govwikipedia.orgoup.com This C2'-endo pucker is inherently more flexible. oup.com Spectroscopic analyses have shown that the C2'-endo conformation is the thermodynamically favored state for this compound, an effect that is enhanced at lower temperatures. oup.comtandfonline.com The equilibrium between the C2'-endo and C3'-endo states is dramatically shifted towards C2'-endo in this compound compared to uridine. oup.com This preference for the C2'-endo pucker is not only confined to the modified nucleoside itself but is also propagated to the adjacent nucleotide on its 5' side, further increasing local flexibility. nih.govwikipedia.orgmdpi.comoup.com

Table 2: Thermodynamic Parameters of Ribose Conformation

| Nucleotide/Oligonucleotide | Temperature (°C) | Equilibrium Constant (Keq = [C2'-endo]/[C3'-endo]) | ΔH (kcal/mol) C2'-endo vs. C3'-endo |

|---|---|---|---|

| Dp | 25 | 2.08 oup.comnih.govresearchgate.net | -1.5 (compared to Up) oup.comnih.gov |

| D in ApDpA | 25 | 10.8 oup.comnih.govresearchgate.net | -5.3 (for D) oup.comnih.govresearchgate.net |

This table presents data from NMR studies highlighting the preference of 5,6-dihydrouridine (D) for the C2'-endo conformation compared to uridine (U), both as a mononucleotide (Dp) and within an oligonucleotide (ApDpA).

The non-planar structure of the dihydrouracil (B119008) base has a profound impact on base stacking interactions within the RNA helix. nih.govwikipedia.org Unlike the aromatic canonical bases, this compound's puckered ring disrupts the stacking forces that stabilize helical regions, leading to a destabilization of the local RNA structure. nih.govbiorxiv.orgwikipedia.orgtandfonline.com This loss of stacking ability is a key feature that distinguishes this compound from other modified nucleosides that tend to stabilize RNA structure. nih.govresearchgate.net While this compound's non-planar nature hinders standard base stacking, the base can still participate in hydrogen bonding interactions, which are crucial for the tertiary folding of tRNA. biorxiv.org

Impact on Base Stacking and Hydrogen Bonding

Role in tRNA Stability and Function

5,6-dihydrouridine (D), a post-transcriptionally modified nucleoside, is a ubiquitous feature in the transfer RNA (tRNA) of bacteria and eukaryotes. pnas.orgoup.comcaymanchem.com Its formation involves the enzymatic reduction of a uridine residue, a reaction catalyzed by tRNA-dihydrouridine synthases. wikipedia.org The most prominent location of this compound is within the D-loop of tRNAs, a region named for its presence. pnas.org

The presence of this compound can also have a stabilizing effect on adjacent helical regions. For instance, in the D-arm of Schizosaccharomyces pombe tRNAiMet, this compound enhances the flexibility of the D-loop while simultaneously promoting a more stable conformation in the D-stem. mdpi.com This dual role highlights the nuanced impact of this modification on tRNA architecture. The enzymes responsible for creating this compound, known as this compound synthases (Dus), exhibit specificity for different uridine positions within the tRNA molecule. acs.org In Saccharomyces cerevisiae, for example, four distinct Dus enzymes (Dus1-4) are responsible for modifying specific uridines at positions 16, 17, 20, 20a, 20b, and 47. pnas.org

The functional importance of this compound is underscored by its conservation throughout evolution and its role in cellular adaptation to various stresses. pnas.orguni-mainz.de While the precise mechanisms are still under investigation, the influence of this compound on tRNA structure is fundamental to its proper functioning during translation. uni-mainz.deontosight.ai

Ecological Distribution and Correlation with Organismal Adaptation (e.g., Psychrophiles vs. Mesophiles/Thermophiles)

The abundance of 5,6-dihydrouridine in tRNA populations shows a significant correlation with the optimal growth temperature of an organism, particularly evident when comparing psychrophiles (cold-loving organisms) with mesophiles and thermophiles. pnas.org Psychrophilic bacteria, which thrive in permanently cold environments, consistently exhibit higher levels of this compound in their tRNA compared to their mesophilic and thermophilic counterparts. asm.orgwwu.edu

Research has shown that tRNA from psychrophilic organisms can contain 40 to 70% more this compound than tRNA from the mesophile Escherichia coli or the psychrotroph Lactobacillus bavaricus. asm.org This increased this compound content is considered a key biochemical adaptation to low temperatures. asm.orgwwu.edu At reduced temperatures, the inherent flexibility of molecules is decreased. The non-planar structure of this compound introduces local flexibility into the tRNA molecule, which is thought to counteract the rigidifying effects of the cold, thereby maintaining the necessary conformational dynamics for tRNA function. pnas.orgasm.org

Conversely, in thermophiles, which inhabit high-temperature environments, the challenge is to maintain structural integrity. Their tRNAs often feature modifications that increase stability. The lower abundance of this compound in these organisms aligns with this principle, as excessive flexibility would be detrimental at high temperatures. asm.org For example, the gene encoding a this compound synthase homolog in the mesophilic Clostridium botulinum is downregulated during heat shock, suggesting a reduced need for this compound at higher temperatures. nih.gov

This differential distribution of this compound across organisms adapted to different thermal niches strongly supports its role in modulating RNA flexibility as a mechanism for thermal adaptation. asm.org

5,6-Dihydrouridine in Ribosomal RNA (rRNA)

While most commonly associated with tRNA, 5,6-dihydrouridine has also been identified in ribosomal RNA (rRNA), although its occurrence is less frequent.

In Escherichia coli, a single this compound residue has been located at position 2449 of the 23S rRNA. oup.comnih.govpnas.org This position is situated within the highly conserved central loop of domain V, a critical region that forms part of the peptidyl transferase center (PTC). nih.govpnas.org The PTC is the heart of the ribosome's catalytic activity, responsible for forming peptide bonds during protein synthesis.

The enzyme responsible for this specific modification in E. coli has been identified as Ribosomal this compound Synthase A (RdsA). pnas.orguniprot.org Unlike the canonical this compound synthases (Dus) that modify tRNA and typically use FMN and NADPH, RdsA is a flavin-dependent enzyme that utilizes FAD and NADH. pnas.org The presence of this compound in such a functionally crucial part of the ribosome suggests a potential role in modulating ribosomal activity. nih.gov However, studies have shown that the this compound at position 2449 is not essential for the viability of E. coli. nih.gov

This compound has also been found in the 23S rRNA of other bacteria, including Clostridium sporogenes, where it is present at positions 2449 and 2500. pnas.org Furthermore, Clostridium acetobutylicum is the only known organism to possess a this compound modification in its 16S rRNA. nih.gov

5,6-Dihydrouridine in Messenger RNA (mRNA)

The discovery of 5,6-dihydrouridine in messenger RNA (mRNA) is a more recent development in the field of epitranscriptomics, expanding the known landscape of RNA modifications. nih.govnih.gov

Initial hints that this compound might be present in mRNA came from studies showing that this compound synthase (DUS) enzymes could be cross-linked to mRNA transcripts. nih.govresearchgate.net Subsequently, the development of high-throughput sequencing methods, such as Rho-seq, has enabled the transcriptome-wide mapping of this compound, confirming its presence in eukaryotic mRNAs. researchgate.netlafontainelab.com

In fission yeast, for example, this compound has been detected in numerous mRNAs, with a notable enrichment in those that encode cytoskeleton-related proteins. researchgate.netlafontainelab.com These modifications are not confined to a specific region of the mRNA, having been found in 5' and 3' untranslated regions (UTRs) as well as in coding sequences. plos.org The presence of this compound in mammalian cells has also been confirmed, with studies identifying sites in human mRNAs, suggesting an evolutionarily conserved role. lafontainelab.complos.org For instance, the human homolog of a yeast tubulin gene, TUBA1C, is also modified with this compound. plos.org

A primary function of this compound in mRNA is to influence its structure. nih.govresearchgate.net The non-planar nature of the this compound base disrupts base stacking and makes this compound:adenosine base pairs less stable than standard uridine:adenosine pairs. nih.gov This leads to a structural bias where this compound is more likely to be found in the loop regions of stem-loop structures rather than in helical regions. nih.govplos.org This suggests that this compound modification could play a role in directing the folding of mRNA into specific secondary structures. nih.govplos.org

There is also evidence that this compound can affect pre-mRNA splicing. nih.govplos.org In one study, a this compound was identified in an intron of the yeast RPL30 gene, adjacent to an RNA structure involved in the autoregulation of its own splicing. plos.orgplos.org The absence of the this compound synthase enzymes led to the retention of this intron, indicating that the modification is necessary for proper splicing of RPL30. plos.orgplos.org However, this effect on splicing appears to be context-dependent, as the splicing of other this compound-containing RNAs was not similarly affected. plos.org This suggests that the influence of this compound on splicing is not a general mechanism but rather a specific regulatory event for certain transcripts. nih.govplos.org The interplay between mRNA modifications and the regulation of gene expression is an active area of research. annualreviews.organnualreviews.org

Implications for Gene Expression and Translational Regulation

The presence of 5,6-dihydrouridine in RNA has significant implications for the regulation of gene expression and translation. While traditionally studied in the context of tRNA, recent discoveries have highlighted its role in mRNA and other non-coding RNAs.

The modification of uridine to this compound can influence mRNA processing and metabolism. plos.org For instance, the presence of this compound in synthetic mRNAs has been shown to affect splicing. plos.org this compound synthases (DUS), the enzymes responsible for this modification, have been found to cross-link with mRNA transcripts, suggesting a direct interaction and potential regulatory role. plos.org Specifically, DUS3L can modify certain mRNAs, which in turn regulates their translation. uniprot.org

In the realm of translation, the modification of tRNAs with this compound is crucial. These modifications, particularly in the D-loop, contribute to the correct folding and stability of tRNA molecules. oup.combiorxiv.org The flexibility imparted by this compound is thought to be important for the tRNA's function in protein synthesis. wikipedia.org Studies in Escherichia coli have shown that the levels of this compound in tRNA can be influenced by environmental conditions, such as oxidative stress, which suggests a role in stress-dependent gene expression modulation. oup.com The loss of this compound modifications can disrupt the translational function of a subset of tRNAs in a manner that is specific to the cell type. biorxiv.org

Recent research has also begun to uncover the role of this compound in the context of disease. For example, overexpression of certain Dus enzymes has been linked to poorer outcomes in cancer patients, hinting at a role for this compound in translational control that may be relevant to cancer biology. nih.govresearchgate.net

Table 1: Research Findings on the Implications of 5,6-Dihydrouridine

| Research Area | Key Finding | Organism/System | Reference |

|---|---|---|---|

| mRNA Splicing | This compound in synthetic mRNAs can affect splicing. | In vitro | plos.org |

| mRNA Translation | DUS3L-mediated dihydrouridylation of mRNA regulates translation. | Human cells | uniprot.org |

| tRNA Function | This compound modifications are important for tRNA stability and folding. | General | oup.combiorxiv.org |

| Stress Response | This compound levels in tRNA are sensitive to oxidative stress. | Escherichia coli | oup.com |

| Cell-Type Specificity | Loss of this compound perturbs translation of specific tRNAs in a cell-type dependent manner. | Human cell lines | biorxiv.org |

| Cancer | Overexpression of Dus enzymes is associated with worse cancer patient outcomes. | Human | nih.govresearchgate.net |

5,6-Dihydrouridine in Other Non-Coding RNAs

Beyond its well-established presence in tRNA, 5,6-dihydrouridine has been identified in other non-coding RNAs (ncRNAs), expanding its known biological roles. The ENCODE project has revealed that a significant portion of the human genome is transcribed into ncRNAs, many of which have regulatory functions. nih.gov

Recent studies have reported the presence of this compound in certain long non-coding RNAs (lncRNAs) in yeast and human cells. oup.com The enzyme DUS3L is capable of catalyzing the formation of this compound in these molecules. uniprot.org The functional consequences of this modification in lncRNAs are still an active area of investigation.

Furthermore, this compound has been detected in Y RNA, a type of non-coding RNA involved in RNA degradation, in the bacterium Salmonella typhimurium. nih.govresearchgate.net This particular Y RNA is noted to fold into a tRNA-like structure. nih.gov Additionally, using a method called D-seq, researchers have identified numerous this compound sites in small nucleolar RNAs (snoRNAs) in yeast. plos.org

The discovery of this compound in these various non-coding RNAs suggests that its role in regulating RNA structure and function is more widespread than previously understood.

Table 2: Distribution of 5,6-Dihydrouridine in Non-Coding RNAs

| Non-Coding RNA Type | Finding | Organism/System | Reference |

|---|---|---|---|

| Long Non-Coding RNAs (lncRNAs) | This compound is present in some lncRNAs. | Yeast, Human cells | oup.com |

| Y RNA | A DusA-dependent this compound is found in a Y RNA that folds like tRNA. | Salmonella typhimurium | nih.govresearchgate.net |

| Small Nucleolar RNAs (snoRNAs) | 48 novel this compound sites were identified in 23 different snoRNAs. | Yeast | plos.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| 5,6-Dihydrouridine |

| Uridine |

| 5-methylthis compound |

| N6-threoninocarbonyladenosine |

| 3-(3-Amino-3-carboxypropyl)-5,6-dihydrouridine |

| 5-chlorouridine (B16834) |

| 5-FUrd |

| Adenosine |

| Inosine |

| Pseudouridine |

| 5-methylcytidine |

| N1-methyladenosine |

| 2-O-methyl |

| N7-methylguanosine |

| 4-thiouridine |

| UMP |

| NADH |

| NAD+ |

| NADPH |

| FMN |

| FMNH- |

| Tris |

| EDTA |

| SDS |

| NaOAc |

| Isopropanol |

| GlycoBlue |

| PEG-8000 |

| ATP |

| ZnCl2 |

Methodologies for 5,6 Dihydrouridine Detection and Quantification in Rna

Spectroscopic Techniques for 5,6-Dihydrouridine Analysis

Spectroscopic methods offer valuable insights into the structure and conformation of 5,6-dihydrouridine.

A significant challenge in the detection of 5,6-dihydrouridine is its lack of a significant chromophore. oup.comoup.com Unlike canonical nucleosides that absorb strongly in the 254–280 nm UV region, the saturation of the C5-C6 double bond in the dihydrouracil (B119008) base means it does not possess a strong UV absorbance. oup.comoup.comoup.com This makes conventional HPLC analysis with UV detection impractical due to poor sensitivity. oup.comoup.com While some studies have monitored absorbance at a lower wavelength of 210 nm, this approach requires a substantial amount of tRNA (around 5 µg) and can be compromised by co-eluting impurities. oup.comoup.com The low molar absorptivity of dihydrouridine at 254 nm further complicates its direct quantification using standard UV-based methods. oup.com To improve detection by HPLC with UV, a benzoyl group can be added to the 5' position of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the conformational properties of 5,6-dihydrouridine. oup.comcdnsciencepub.comresearchgate.net One- and two-dimensional proton NMR studies have shown that this compound significantly influences the conformational equilibrium of the ribose sugar. oup.com It destabilizes the C3'-endo sugar conformation, which is typically associated with ordered, A-type helical RNA structures, and instead promotes a more flexible C2'-endo conformation. oup.comebi.ac.uk This increased flexibility is believed to be crucial for the function of tRNA in accommodating tertiary interactions and loop formation. oup.com NMR analysis has also been used to determine the conformations of related compounds, such as 6-hydroxy-5,6-dihydrouridine, revealing a preference for the S(C2' endo) conformation. nih.gov

Table 1: Conformational Preferences of this compound Determined by NMR

| Feature | Observation | Significance |

| Sugar Pucker | Predominantly C2'-endo conformation. oup.comebi.ac.uk | Imparts greater conformational flexibility to the RNA backbone. oup.com |

| Glycosidic Bond | Prefers an anti conformation. cdnsciencepub.comnih.gov | Influences the overall shape and interaction potential of the nucleoside. |

| Exocyclic Group | Slight preference for the gauche-gauche rotamer of the hydroxymethyl group. cdnsciencepub.comnih.gov | Affects local steric interactions and hydrogen bonding capacity. |

UV Detection Challenges due to Lack of Chromophore

Chromatographic and Mass Spectrometry Approaches

The combination of chromatography for separation and mass spectrometry for sensitive and specific detection has become a cornerstone for the analysis of 5,6-dihydrouridine.

As mentioned, HPLC with UV detection for 5,6-dihydrouridine is hampered by the lack of a strong chromophore. oup.comoup.com Early methods using UV detection at 210 nm had reported accuracies of 92–95% but required significant amounts of purified tRNA to minimize interference from impurities that elute early in the chromatogram. oup.comoup.com Reversed-phase HPLC (RP-HPLC) has been employed for the fractionation of modified nucleosides from urine, including 5,6-dihydrouridine, prior to mass spectrometry analysis. ebi.ac.uk The inherent low sensitivity of HPLC-UV for this particular nucleoside has driven the development of more advanced detection methods. nih.govcapes.gov.br

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the quantification of 5,6-dihydrouridine. oup.comnih.govnih.gov This approach typically involves the enzymatic digestion of RNA into its constituent nucleosides, followed by separation using LC and detection by a mass spectrometer. oup.comnih.gov The high selectivity of the mass spectrometer overcomes the limitations of UV detection, allowing for accurate measurement even in complex biological samples. oup.com

A particularly robust and accurate method is stable isotope dilution LC-MS/MS. oup.comnih.govnih.gov This technique involves adding a known amount of an isotopically labeled internal standard, such as [1,3-¹⁵N₂]this compound, to the sample. oup.comnih.govnih.gov By comparing the mass spectrometric signal of the native (unlabeled) 5,6-dihydrouridine to that of the labeled internal standard, precise and accurate quantification can be achieved. oup.comresearchgate.net This method is significantly more sensitive than previous techniques, requiring less than 1 µg of tRNA for analysis, and offers high accuracy, with reported values of 95-98%. oup.comnih.govnih.gov LC-MS/MS has been successfully applied to determine the mole percentage of this compound in various RNA species, including unfractionated tRNA and 23S rRNA from E. coli. oup.comnih.govnih.gov Gas chromatography-mass spectrometry (GC-MS) has also been utilized for the identification of 5,6-dihydrouridine in urine, following derivatization. ebi.ac.uknih.gov

Table 2: Performance of Isotope Dilution LC-MS/MS for 5,6-Dihydrouridine Quantification in E. coli RNA

| RNA Species | Residues/Molecule | Accuracy (%) | Precision (RSD, %) |

| tRNASer(VGA) | 2.03 | 98 | 0.43 - 2.4 |

| tRNAThr(GGU) | 2.84 | 95 | 0.43 - 2.4 |

| Unfractionated tRNA | 1.4 | N/A | 0.43 - 2.4 |

| 23S rRNA | 1.1 | N/A | 0.43 - 2.4 |

| Data sourced from Dalluge et al. (1996). oup.comnih.govnih.gov |

High-Performance Liquid Chromatography (HPLC) with UV Detection

Chemistry-Based Detection Methods

Several chemistry-based methods exploit the unique reactivity of the 5,6-dihydrouridine ring for its detection. One approach involves treatment with sodium borohydride (B1222165) or alkaline conditions, which leads to the opening of the dihydrouracil ring. nih.gov This ring-opening reaction can be quantified, for instance, by a colorimetric assay for the resulting ureido group. nih.gov Another method involves the alkaline hydrolysis of 5,6-dihydrouridine to β-alanine, which can then be quantified using an amino acid analyzer. oup.com These chemical treatments can also be coupled with high-throughput sequencing methods. For example, the ring-opening of this compound creates a block to reverse transcriptase, allowing for the identification of its location in an RNA sequence. austindraycott.com More recently, a chemical probing strategy using 5-chlorouridine (B16834) as an activity-based probe for human this compound synthase (DUS) enzymes has been developed to map this compound sites in human tRNAs. researchgate.net

Alkaline Cleavage and Ureido Group Quantification

A classic method for quantifying 5,6-dihydrouridine relies on its chemical instability under alkaline conditions. nih.gov Treatment with a mild base, such as potassium hydroxide (B78521) (KOH), leads to the opening of the dihydrouracil ring to form an acyclic ureido group. nih.govnih.gov This reaction is the basis for a colorimetric assay that quantifies the amount of 5,6-dihydrouridine in an RNA sample. nih.govoup.com

The process involves hydrolyzing the RNA with KOH, followed by a reaction with diacetyl monoxime and N-phenyl-p-phenylenediamine. nih.gov This reaction produces a colored product that can be measured spectrophotometrically. nih.gov The intensity of the color is directly proportional to the amount of the ureido group, and thus to the original quantity of 5,6-dihydrouridine. google.com This method has been calibrated using dihydrouracil standards and has been shown to be reproducible. google.com It has been successfully applied to determine the average number of D residues in bulk tRNA from E. coli. google.com

| Reagent/Step | Purpose | Reference |

| 1 M KOH | Alkaline hydrolysis to open the dihydrouracil ring | nih.gov |

| Concentrated H2SO4 | Neutralization of the reaction | nih.gov |

| Diacetyl monoxime & N-phenyl-p-phenylenediamine-HCl | Colorimetric reaction with the ureido group | nih.gov |

| Heating (95°C and 50°C) | To facilitate the colorimetric reaction | nih.gov |

Sodium Borohydride Treatment and Aniline (B41778) Cleavage (AlkAniline-Seq)

Sodium borohydride (NaBH4) is another chemical agent used to specifically react with 5,6-dihydrouridine. nih.gov This treatment reduces the dihydrouracil ring, leading to its opening and the formation of a ribosylureidopropanol. nih.gov This chemical transformation can be exploited for detection.

A significant advancement in the detection of 5,6-dihydrouridine is AlkAniline-Seq. This method utilizes the chemical properties of certain modified nucleotides to induce cleavage of the RNA backbone at those sites. acs.org In the case of 5,6-dihydrouridine, alkaline conditions are thought to open the dihydrouracil ring to form β-ureidopropionic acid. acs.org Subsequent treatment with aniline leads to β-elimination and cleavage of the RNA chain, generating a 5'-phosphate on the downstream fragment. acs.org This 5'-phosphate serves as a unique entry point for library preparation in high-throughput sequencing, allowing for the specific mapping of 5,6-dihydrouridine sites. acs.org While effective for several modifications like m7G and m3C, the signal strength for 5,6-dihydrouridine in AlkAniline-Seq is reported to be lower, likely due to incomplete alkaline hydrolysis at the D position. nih.govtandfonline.comresearchgate.net

| Treatment | Chemical Effect on 5,6-Dihydrouridine | Subsequent Action | Outcome | Reference |

| Sodium Borohydride (NaBH4) | Reduction and opening of the dihydrouracil ring | Further chemical modification or analysis | Formation of ribosylureidopropanol | nih.gov |

| Alkaline Conditions | Ring opening | Aniline treatment | RNA chain cleavage via β-elimination | acs.org |

High-Throughput Sequencing Methods for Transcriptome-Wide Mapping

The advent of high-throughput sequencing has enabled the mapping of RNA modifications on a transcriptome-wide scale. nih.gov For 5,6-dihydrouridine, methods have been developed that leverage its specific chemical reactivity to generate signals detectable by sequencing.

One such method is D-seq, which uses sodium borohydride treatment to reduce 5,6-dihydrouridine. nih.govaustindraycott.com This chemical modification leads to the stalling of reverse transcriptase one nucleotide 3' to the modified site during cDNA synthesis. nih.gov The resulting truncated cDNA fragments can be sequenced and mapped back to the transcriptome to identify the locations of 5,6-dihydrouridine with single-nucleotide resolution. nih.govnih.gov D-seq has successfully identified known D sites in yeast tRNAs and has also revealed the presence of this modification in other RNA species, including mRNAs and snoRNAs. nih.govnih.gov

Rho-seq

Rho-seq is another high-throughput sequencing method developed to map 5,6-dihydrouridine sites. frontiersin.orgresearchgate.net Similar to D-seq, it begins with the treatment of RNA with sodium borohydride. researchgate.netplos.org However, Rho-seq includes an additional step where a bulky rhodamine molecule is covalently attached to the reduced this compound. researchgate.netplos.orgtandfonline.com This large adduct is highly effective at blocking reverse transcriptase, leading to a strong and specific termination signal. researchgate.netplos.org

Rho-seq has been used to map this compound sites in both E. coli and fission yeast, confirming its presence in tRNAs and identifying numerous sites in other RNAs, including mRNAs. researchgate.net The method has provided the first transcriptome-wide, DUS-specific map of 5,6-dihydrouridine distribution, highlighting its presence in eukaryotic mRNAs. nih.gov

| Method | Key Chemical Treatment | Principle of Detection | Application | Reference |

| D-seq | Sodium Borohydride | Reverse transcriptase stalling at the modified site | Transcriptome-wide mapping of D in yeast | nih.govnih.gov |

| Rho-seq | Sodium Borohydride and Rhodamine | Reverse transcriptase stalling due to a bulky adduct | Transcriptome-wide mapping of D in E. coli and fission yeast | frontiersin.orgresearchgate.net |

Computational Prediction of 5,6-Dihydrouridine Sites

Complementing experimental methods, computational approaches have been developed to predict the locations of 5,6-dihydrouridine sites from RNA sequences. nih.govresearchgate.net These methods are valuable for analyzing large datasets and can guide experimental validation. researchgate.net

Machine Learning Algorithms and Sequence Features

Various machine learning algorithms have been employed to build predictive models for 5,6-dihydrouridine sites. These include Support Vector Machines (SVM), Random Forests (RF), and Extreme Gradient Boosting (XGBoost). frontiersin.orgnih.govtandfonline.com The performance of these models relies on the effective representation of RNA sequences through various features.

Commonly used features include:

Nucleotide composition: The frequency of single nucleotides or dinucleotides around the potential modification site. tandfonline.com

Nucleotide chemical properties: Encoding nucleotides based on their chemical characteristics. nih.govoup.com

Positional information: Features that capture the specific nucleotide preferences at each position relative to the modification site. peerj.com

Pseudo k-tuple composition (PseKNC): This feature incorporates both local sequence order and global sequence information. frontiersin.org

By training on datasets of experimentally verified 5,6-dihydrouridine sites, these models can learn the sequence patterns associated with this modification and predict new sites with a high degree of accuracy. frontiersin.orgpeerj.com For example, the DPred_3S model, which uses a combination of features and machine learning algorithms, has shown high performance in predicting D sites in E. coli, S. pombe, and S. cerevisiae. frontiersin.org

| Model/Tool | Machine Learning Algorithm(s) | Key Features Used | Organisms | Reference |

| iRNAD | Support Vector Machine (SVM) | Nucleotide chemical property, nucleotide density | H. sapiens, M. musculus, D. melanogaster, S. cerevisiae, E. coli | oup.com |

| iRNAD_XGBoost | Extreme Gradient Boosting (XGBoost) | CPND, EIIP, PseEIIP, DNC | Multiple species | tandfonline.com |

| DHU-Pred | Random Forest, SVM, etc. | Position and composition variant features | H. sapiens, M. musculus, S. cerevisiae | peerj.com |

| DPred_3S | SVM, Random Forest, etc. | PseKNC, F-score for feature selection | E. coli, S. pombe, S. cerevisiae | frontiersin.org |

| DPred | Convolutional Neural Network (CNN), Self-attention | Primary RNA sequence | Yeast (mRNA) | researchgate.net |

Distinction Between tRNA and mRNA this compound Signatures

With the discovery of 5,6-dihydrouridine in mRNA, a key question is whether the sequence context and recognition mechanisms are the same as in tRNA. nih.govplos.org Computational analyses have begun to address this.

A study developing a prediction tool called DPred, specifically for mRNA D sites in yeast, revealed distinct sequence signatures associated with dihydrouridylation in mRNAs compared to tRNAs. researchgate.netnih.gov This suggests that the formation mechanisms and potentially the functional roles of 5,6-dihydrouridine may differ between these two major classes of RNA. researchgate.netnih.gov When a model trained on tRNA data was used to predict D sites in mRNA, and vice versa, the performance was poor, further supporting the existence of distinct sequence determinants. nih.gov This highlights the importance of developing specific prediction tools for different types of RNA to accurately identify 5,6-dihydrouridine sites. researchgate.net

Biological and Biomedical Significance of 5,6 Dihydrouridine

5,6-Dihydrouridine as a Biomarker

The degradation products of RNA, including modified nucleosides like 5,6-Dihydrouridine, are not reincorporated into new RNA molecules and are excreted in urine. nih.gov In disease states, particularly cancer, altered cellular metabolism and increased cell turnover lead to elevated levels of these modified nucleosides in bodily fluids. nih.govdntb.gov.ua This makes them valuable candidates for non-invasive biomarkers for disease detection and monitoring. ontosight.aiontosight.ai

Recent metabolomic studies have identified 5,6-Dihydrouridine as a significant biomarker associated with prostate cancer, particularly its more aggressive and lethal forms. caymanchem.comnih.gov In a prospective study, higher serum concentrations of 5,6-Dihydrouridine were positively associated with an increased risk of lethal prostate cancer. caymanchem.comnih.gov A meta-analysis of pre-diagnostic circulating metabolomics further solidified this link, finding that elevated levels of 5,6-Dihydrouridine were one of several nucleotide metabolites significantly associated with lethal prostate cancer risk. medrxiv.org

The utility of 5,6-Dihydrouridine as a biomarker extends beyond prostate cancer to other malignancies. Elevated levels of this modified nucleoside have been observed in the tRNA of malignant human tissues for decades. tandfonline.comnih.govresearchgate.net

In the context of pulmonary carcinogenesis , research has focused on the enzyme responsible for its creation, dihydrouridine synthase (hDUS2). Overexpression of hDUS2 is a common feature in non-small cell lung carcinomas (NSCLC), and higher levels of the enzyme are significantly associated with a poorer prognosis for patients. nih.govresearchgate.net Knocking down the expression of hDUS2 in NSCLC cells leads to a reduction in the amount of this compound in tRNA and suppresses cancer cell growth, highlighting the compound's role in the disease's progression. nih.govresearchgate.net

Studies on oral leukoplakia , a precancerous condition, and oral squamous cell carcinoma (OSCC) have also shown a significant upregulation of 5,6-Dihydrouridine. researchgate.netresearchgate.net Notably, the levels of 5,6-Dihydrouridine are even more significantly elevated in OSCC compared to oral leukoplakia, suggesting its potential role in monitoring the malignant transformation of these lesions. researchgate.net

| Cancer Type | Key Research Findings | Sample Type | Reference |

|---|---|---|---|

| Prostate Cancer (Lethal) | Elevated serum levels are significantly associated with increased risk of lethal disease. | Serum | nih.gov, medrxiv.org, caymanchem.com |

| Pulmonary Carcinogenesis (NSCLC) | Overexpression of the synthase enzyme (hDUS2) leads to increased this compound in tRNA and is linked to poorer prognosis. | Tumor Tissue | nih.gov, researchgate.net |

| Oral Leukoplakia & Oral Squamous Cell Carcinoma (OSCC) | Significantly upregulated in both conditions, with higher levels in OSCC, indicating a role in malignant transformation. | Serum | researchgate.net, researchgate.net |

| General Cancer Marker | Elevated urinary excretion of modified nucleosides, products of tRNA degradation, is observed in patients with various malignancies. | Urine | nih.gov, tandfonline.com |

Increased Serum Levels in Prostate Cancer

Role in Disease Mechanisms

5,6-Dihydrouridine is not merely a passive byproduct of disease; it and its synthesizing enzymes are actively involved in the molecular mechanisms of several pathologies, from cancer to neurological disorders.

The synthesis of 5,6-Dihydrouridine from uridine (B1682114) is catalyzed by a family of enzymes known as this compound synthases (DUS). grantome.commdpi.com The dysregulation of these enzymes has been increasingly implicated in cancer. ontosight.airesearchgate.net Overexpression of DUS enzymes is predictive of worse patient outcomes in several cancers, including lung, kidney, and bladder cancer. grantome.com

For example, the enzyme DUS1L, which creates this compound at specific positions on tRNA, is linked to glioma. nih.gov Higher expression of DUS1L in glioma patients is associated with a poorer prognosis, and its overexpression can perturb the translation of proteins in cells. nih.gov Similarly, the overexpression of hDUS2 in lung cancer cells is thought to enhance translational efficiencies, thereby promoting cancer cell growth. nih.govresearchgate.net This suggests that the increased levels of 5,6-Dihydrouridine in cancer are a direct consequence of DUS enzyme over-activity, which may confer a growth advantage to tumor cells. tandfonline.comgrantome.com

A critical link between 5,6-Dihydrouridine and neurological disease is found in the context of MELAS syndrome, a severe multisystem mitochondrial disorder. medscape.com Approximately 80% of individuals with the clinical characteristics of MELAS have a specific point mutation in their mitochondrial DNA (mtDNA). medscape.comtaylorandfrancis.com This mutation, an A-to-G transition at nucleotide position 3243 (A3243G), occurs in the gene for mitochondrial transfer RNA Leucine (UUR). tandfonline.comoup.com Crucially, this mutation is located within the This compound loop of the tRNA molecule. medscape.comtandfonline.comresearchgate.net This specific genetic defect is a primary diagnostic marker for the disease and is thought to impair mitochondrial protein synthesis, leading to the profound neurological and muscular symptoms characteristic of MELAS. medscape.comtandfonline.com

5,6-Dihydrouridine and its synthesis pathway are also involved in the cellular response to stress, particularly oxidative stress. ontosight.ai The formation of 5,6-Dihydrouridine can be an indicator of oxidative damage to nucleic acids. ontosight.ai The synthesis of this compound is a redox-dependent reaction that requires NADPH. researchgate.netoup.com The activity of DUS enzymes is sensitive to the intracellular redox state. oup.com For instance, in E. coli, treatment with paraquat, an agent that induces oxidative stress, was shown to decrease the activity of certain DUS enzymes, likely due to a drop in the availability of NADPH. oup.com This interplay suggests that the levels of 5,6-Dihydrouridine can be modulated by cellular stress conditions and that the modification itself may play a role in how cells adapt and respond to such stress. tandfonline.com

| Disease Context | Mechanism | Key Molecule(s) | Reference |

|---|---|---|---|

| Cancer (General) | Overexpression of DUS enzymes leads to hypermodification of tRNA with this compound, promoting cell growth and translation. | This compound Synthases (DUS1L, hDUS2) | grantome.com, researchgate.net, nih.gov |

| MELAS Syndrome | A point mutation (A3243G) in the this compound loop of mitochondrial tRNA impairs mitochondrial function. | Mitochondrial tRNA Leu(UUR) | tandfonline.com, medscape.com, oup.com |

| Cellular Stress Response | This compound levels can indicate oxidative stress. DUS enzyme activity is sensitive to the cellular redox state and NADPH availability. | 5,6-Dihydrouridine, DUS enzymes, NADPH | ontosight.ai, oup.com |

Interactions with Other Biological Pathways

Regulation of dsRNA-Activated Protein Kinase

Human this compound synthase 2 (hDus2), the enzyme responsible for synthesizing 5,6-dihydrouridine in human tRNA, has been identified as a novel regulator of the interferon-induced, double-stranded RNA (dsRNA)-activated protein kinase (PKR). nih.gov PKR is a crucial component of the innate immune response, playing a key role in antiviral defense, stress signaling, and apoptosis. nih.govnih.gov

Research has demonstrated a direct physical interaction between hDus2 and PKR. nih.gov This interaction is mediated through the dsRNA binding/dimerization domain of PKR. nih.gov The formation of this hDus2-PKR complex leads to the inhibition of PKR's kinase activity. nih.govnih.gov By inhibiting PKR, hDus2 can prevent the downstream phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key event that typically leads to a general shutdown of protein synthesis and can trigger programmed cell death (apoptosis). nih.gov This suggests that hDus2 may function as a cellular inhibitor of PKR, potentially modulating the cellular stress response and innate immunity. nih.gov

Inhibition of Cytidine (B196190) Deaminase

5,6-Dihydrouridine has been shown to act as an inhibitor of cytidine deaminase, an enzyme involved in nucleotide metabolism. Specifically, it inhibits cytidine deaminase from Escherichia coli in cell-free assays with a reported inhibition constant (Ki) of 3.4 µM. caymanchem.com Cytidine deaminase catalyzes the hydrolytic deamination of cytidine and deoxycytidine to uridine and deoxyuridine, respectively.

The inhibitory potential of this compound derivatives extends to related compounds. For instance, 3,4,5,6-Tetrahydrouridine, a derivative of uridine and an analogue of 5,6-dihydrouridine, is a potent inhibitor of cytidine deaminase. nih.govpharmaffiliates.com The ability of the enzyme's active site to bind and stabilize tetrahedral intermediates is thought to be related to both its catalytic activity on substrates like 5,6-dihydrocytidine and its potent inhibition by analogues like 3,4,5,6-tetrahydrouridine. nih.gov 5,6-Dihydrouridine itself serves as an intermediate in the synthesis of 3,4,5,6-Tetrahydrouridine. pharmaffiliates.comas-1.co.jp

Therapeutic Potential and Applications

The structural similarity of 5,6-dihydrouridine to natural nucleosides allows it to interact with various biological pathways, giving it and its analogues significant therapeutic potential. ontosight.ai

Development of Antiviral and Anticancer Agents

Nucleoside analogues, including derivatives of 5,6-dihydrouridine, are a cornerstone of antiviral and anticancer therapies. wikipedia.org Their mechanism of action often relies on their incorporation into viral or cellular DNA or RNA by polymerases, which can lead to chain termination and the inhibition of replication. wikipedia.orgmedchemexpress.com Because of its modified structure, 5,6-dihydrouridine and related compounds are being explored for these therapeutic applications. ontosight.aismolecule.com

The general principle involves the cellular activation of these analogues into their nucleotide forms. wikipedia.org As nucleotides, they can mimic natural substrates and interfere with the synthesis of nucleic acids, a process critical for rapidly proliferating cells like cancer cells and for viral replication. medchemexpress.comnih.gov The development of novel pyrimidine (B1678525) and purine (B94841) analogues continues to be an active area of research for creating more effective and broad-spectrum antiviral and anticancer drugs. medchemexpress.commdpi.com

Targeting Human this compound Synthase 2 (hDus2) for Cancer Therapy

Elevated levels of this compound have been observed in malignant tissues, and the enzyme responsible for its synthesis, human this compound Synthase 2 (hDus2), has emerged as a promising target for cancer therapy. researchgate.netpnas.org Overexpression of the hDUS2 gene has been identified in non-small cell lung carcinomas (NSCLC), and higher levels of the hDus2 protein in tumors are significantly associated with a poorer prognosis for lung cancer patients. researchgate.netyeastgenome.org The abundance of this compound, potentially resulting from the aberrant activity of hDus2, is linked to carcinogenesis.

Research suggests that hDus2 may enhance translational efficiencies, providing a growth advantage to cancer cells. researchgate.netresearchgate.net Consequently, inhibiting hDus2 activity is a viable therapeutic strategy. Studies have shown that suppressing the hDUS2 gene in NSCLC cells reduces the amount of this compound in tRNA and suppresses cell growth. researchgate.netyeastgenome.org This has spurred efforts to discover small molecule inhibitors that can bind to hDus2, disrupting its interaction with tRNA and thereby offering a targeted approach for treating cancers where hDus2 is upregulated. researchgate.net

Table 1: Investigated Therapeutic Targets Related to 5,6-Dihydrouridine

| Target Enzyme | Associated Pathway/Process | Therapeutic Rationale | Key Findings |

| Cytidine Deaminase | Nucleotide Metabolism | Inhibition can prevent the degradation of other nucleoside analogue drugs, enhancing their efficacy. | 5,6-Dihydrouridine is an inhibitor (Ki = 3.4 µM for E. coli enzyme). caymanchem.com |

| Human this compound Synthase 2 (hDus2) | tRNA Modification, Carcinogenesis | Overexpressed in certain cancers; inhibition suppresses tumor growth. | Targeting hDus2 is a promising strategy for lung cancer therapy. researchgate.net |

| dsRNA-Activated Protein Kinase (PKR) | Innate Immunity, Stress Signaling | hDus2 inhibits PKR, which may have implications for viral infection and cell survival. | hDus2 interacts with and inhibits PKR's kinase activity. nih.govnih.gov |

Nucleoside Analogues in Biotechnology and Medicine

Nucleoside analogues, the class of compounds to which 5,6-dihydrouridine belongs, are fundamental tools in both biotechnology and medicine. ontosight.aiwikipedia.org Their structural modifications allow them to serve various functions beyond direct therapeutic use. In biotechnology, modified nucleosides are used to synthesize nucleic acid probes with enhanced stability or specific binding properties. For example, modifications can confer resistance to nuclease degradation, which is valuable for applications like the development of therapeutic oligonucleotides (e.g., siRNA or aptamers). taylorandfrancis.com

In medicine, the application of nucleoside analogues is extensive. wikipedia.org They form a major class of chemotherapeutic agents used to treat viral infections and a wide range of cancers. medchemexpress.com Furthermore, modified nucleosides like 3-(3-amino-3-carboxypropyl)-5,6-dihydrouridine are studied to understand the complex landscape of RNA modifications and their roles in biological processes, which can inform the development of new RNA-based therapeutics.

Modulation of siRNA Potency

The incorporation of the modified nucleoside 5,6-dihydrouridine (D) into small interfering RNA (siRNA) duplexes has been shown to modulate their gene-silencing activity, primarily by affecting the thermodynamic stability and structure of the duplex. nih.govnih.gov The position of the this compound modification within the siRNA strand is critical to its effect on potency. nih.govnih.gov

Research has demonstrated that this compound's non-planar and non-aromatic ring structure disrupts the stacking interactions within an RNA helix, leading to destabilization. nih.govebi.ac.uk When a this compound unit is placed in the central part of the antisense strand of an siRNA duplex, it can lead to a less stable duplex, characterized by a lower melting temperature (Tm), and more than a three-fold reduction in gene-silencing activity compared to its unmodified counterpart. nih.gov This destabilization is attributed to the disturbance of the A-type helical structure typical of RNA. nih.govnih.gov

Conversely, strategic placement of this compound can enhance siRNA activity. Duplexes with a this compound unit at the 5'-end of the guide (antisense) strand were found to be among the most potent gene expression inhibitors. nih.gov Specifically, introducing a single this compound at the 3'-end of the sense strand, which corresponds to the 5'-end of the guide strand in the duplex, can increase silencing activity. nih.gov This is thought to "open" the duplex at this end, which can have a positive influence on the assembly of the RNA-induced silencing complex (RISC). nih.gov For instance, modified symmetrical siRNA duplexes with a this compound unit at the 5'-end (relative to the guide strand) showed a remarkable 25%-50% increase in silencing activity. nih.gov

However, placing a this compound unit at the 3'-end of the guide (antisense) strand can be detrimental, causing a threefold suppression of silencing potency. nih.gov This negative effect may result from weakened binding of this modified antisense strand to the target mRNA. nih.gov

| Modification Position (Relative to Guide Strand) | Effect on Duplex Stability (Tm) | Impact on Gene Silencing Activity | Reference |

| Central Domain of Antisense Strand | Decreased (ΔTm 3.9°C) | More than 3x lower activity | nih.gov |

| 5'-End of Guide Strand (3'-End of Sense Strand) | Similar to unmodified | Increased potency; 25-50% higher activity in some models | nih.govnih.gov |

| 3'-End of Guide Strand | Not specified | 3-fold suppression of potency | nih.gov |

| 5'-End of Sense Strand | Not specified | Slightly less active than unmodified reference | nih.gov |

Potential as a Metabolic Modulator

5,6-Dihydrouridine is increasingly recognized as a significant metabolic modulator, with its levels fluctuating in various physiological and pathological states. nih.gov It is a degradation product of transfer RNA (tRNA), and its excretion in urine is considered a reliable, non-invasive biomarker for assessing the whole-body degradation rate of tRNA. nih.govloinc.org This link to tRNA turnover places this compound at a nexus of cellular regulation, reflecting rates of protein synthesis and metabolic activity. nih.gov

Studies have shown that the relative degradation rates of tRNA, as measured by urinary 5,6-dihydrouridine, are significantly different across species, correlating with differences in resting metabolic rates. For example, the tRNA degradation rate is 4.7 times higher in rats than in human adults, a difference that mirrors the respective metabolic rates per unit of body weight. nih.gov